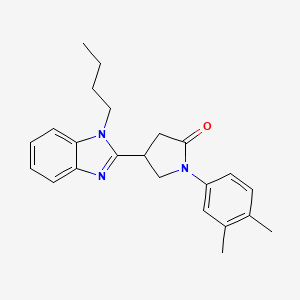
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and butyric acid, the benzimidazole core can be synthesized through a condensation reaction.
Substitution Reaction: The benzimidazole core can then undergo a substitution reaction with 3,4-dimethylphenylpyrrolidin-2-one under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials like polymers and nanomaterials.
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Pharmaceuticals: These compounds are investigated for their potential as drugs for treating various diseases, including cancer and infectious diseases.
Industry
Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.
Agriculture: They can be used as fungicides and pesticides.
作用机制
The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptors: Acting as agonists or antagonists for various receptors in the body.
相似化合物的比较
Similar Compounds
- 4-(1-butyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
- 4-(1-butyl-1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one
Uniqueness
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to its analogs. This could affect its binding affinity, solubility, and overall pharmacokinetic profile.
属性
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-5-12-25-21-9-7-6-8-20(21)24-23(25)18-14-22(27)26(15-18)19-11-10-16(2)17(3)13-19/h6-11,13,18H,4-5,12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHVPKPLPXUHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
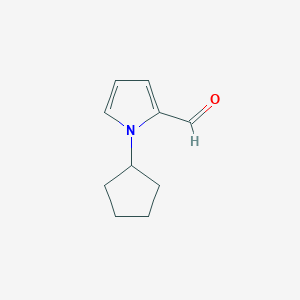
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)
methanone](/img/structure/B2784103.png)
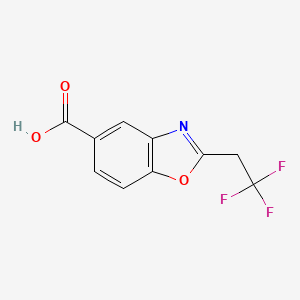
![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)
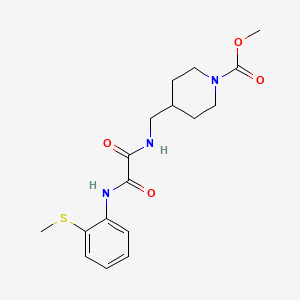
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)
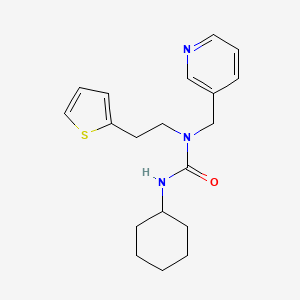
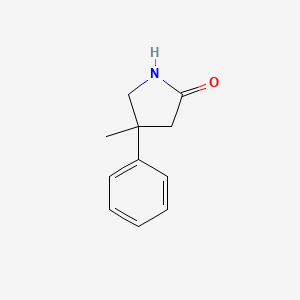
![1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2784120.png)
![1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one](/img/structure/B2784121.png)
